molecular formula C16H19N3O3 B2884407 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide CAS No. 1021056-31-4

2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B2884407
CAS No.: 1021056-31-4
M. Wt: 301.346
InChI Key: DEWVBMSIRNFSOR-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is an organic molecule with potential applications in various fields including medicinal chemistry, pharmaceutical research, and chemical synthesis. It features a pyridazinone ring, which is often explored for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide generally involves multi-step organic reactions The process typically starts with the preparation of the pyridazinone core, which can be synthesized via the cyclization of hydrazine derivatives with dicarbonyl compounds

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and efficiency. This includes utilizing catalytic conditions, continuous flow reactors, and green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and acetamide groups.

  • Reduction: : Reduction of the pyridazinone ring to pyridazine might be possible under specific conditions.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring and at the side chains.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with metal catalysts such as palladium on carbon.

  • Substitution: : Halogenating agents or nucleophiles like amines and thiols under acidic or basic conditions.

Major Products

  • Oxidation Products: : Corresponding carboxylic acids or ketones.

  • Reduction Products: : Reduced forms like pyridazine derivatives.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as building blocks for more complex molecules.

  • Catalysts: : Potentially serves as ligands or catalysts in organic reactions.

Biology and Medicine

  • Pharmacological Agents: : Investigated for their potential use in developing new drugs.

  • Biochemical Probes: : Used to study biological pathways and mechanisms.

Industry

  • Material Science: : Employed in the development of new materials with specific properties.

  • Agricultural Chemistry: : May find applications in the synthesis of agrochemicals.

Mechanism of Action

The compound's biological activity is likely mediated through interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety is known to inhibit various enzymes by mimicking natural substrates or interacting with the enzyme's active site.

Molecular Targets and Pathways

  • Enzyme Inhibition: : Inhibition of enzymes like kinases or proteases.

  • Receptor Binding: : Potential binding to cellular receptors affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide: : Similar structure but different functional group.

  • 3-phenyl-1(6H)-pyridazinone: : Lacks the methoxy and propylacetamide groups but shares the pyridazinone core.

Uniqueness

The unique combination of the methoxy group, pyridazinone ring, and propylacetamide side chain imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-22-12-15(20)17-10-5-11-19-16(21)9-8-14(18-19)13-6-3-2-4-7-13/h2-4,6-9H,5,10-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWVBMSIRNFSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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